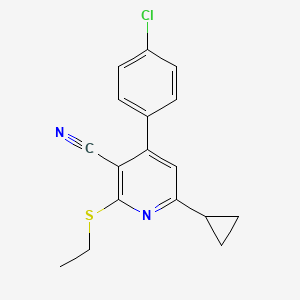
2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as DIBH, is a synthetic compound that has been widely used in scientific research. It has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in various cellular processes, such as DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. It has also been shown to induce apoptosis in cancer cells. In bacteria and fungi, it disrupts the cell membrane, leading to cell death. In plants, it inhibits the activity of enzymes involved in photosynthesis, leading to growth inhibition.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its high potency. It has been shown to have potent anticancer, antifungal, and antibacterial properties at low concentrations. Another advantage is its selectivity. It has been shown to have selective herbicidal properties, making it a useful tool for weed control. However, one limitation of using 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potential toxicity. It has been shown to be toxic to some non-target organisms, such as aquatic organisms.
Future Directions
There are several future directions for the study of 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One direction is to further investigate its mechanism of action. Understanding how 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide works at the molecular level can lead to the development of more potent and selective compounds. Another direction is to explore its potential use as a water treatment agent. 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have potential for removing heavy metals from contaminated water, and further studies can lead to its practical application in water treatment. Additionally, more studies can be conducted to explore its potential use as an herbicide and its effects on non-target organisms.
Conclusion
In conclusion, 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can lead to the development of more potent and selective compounds and its practical application in various fields.
Synthesis Methods
The synthesis of 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction between 2,4-dichlorobenzohydrazide and isatin. The reaction is carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, at a high temperature. The product is then purified through recrystallization to obtain pure 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide.
Scientific Research Applications
2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, 2,4-dichloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have herbicidal properties and can be used as a selective herbicide. In environmental science, it has been studied for its potential use as a water treatment agent to remove heavy metals from contaminated water.
properties
IUPAC Name |
2,4-dichloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-8-5-6-9(11(17)7-8)14(21)20-19-13-10-3-1-2-4-12(10)18-15(13)22/h1-7,18,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMXZIFJEBLHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)


![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)


![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)